molecular formula C16H13N3O2S B5318660 3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile

3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile

Cat. No. B5318660
M. Wt: 311.4 g/mol
InChI Key: SNTHDRSKIGSULW-XFXZXTDPSA-N
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Description

3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile, commonly known as NBP-TB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP-TB is a small molecule that belongs to the class of acrylonitriles and has a unique chemical structure that makes it a promising candidate for various biomedical applications.

Mechanism of Action

The mechanism of action of NBP-TB is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. NBP-TB has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. NBP-TB has also been shown to modulate the activity of various enzymes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
NBP-TB has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. NBP-TB has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. Additionally, NBP-TB has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

NBP-TB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. NBP-TB is also stable and can be easily synthesized in the lab. However, there are some limitations to the use of NBP-TB in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, the synthesis of NBP-TB is a complex process that requires expertise in synthetic organic chemistry.

Future Directions

There are several future directions for research on NBP-TB. One area of research is the development of NBP-TB analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of NBP-TB in other diseases, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of NBP-TB needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of NBP-TB is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-chloroacrylonitrile to form 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile. The second step involves the reaction of 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile with 2-nitrobenzaldehyde in the presence of a base to form NBP-TB. The synthesis of NBP-TB is a challenging process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

NBP-TB has shown potential therapeutic applications in various biomedical fields. It has been studied for its anticancer, neuroprotective, and anti-inflammatory properties. NBP-TB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models. NBP-TB has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(Z)-3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-10-12(9-11-5-1-3-7-14(11)19(20)21)16-18-13-6-2-4-8-15(13)22-16/h1,3,5,7,9H,2,4,6,8H2/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTHDRSKIGSULW-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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